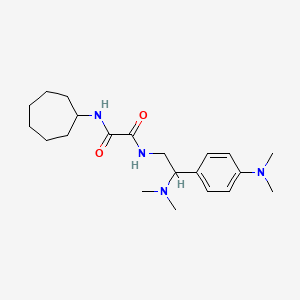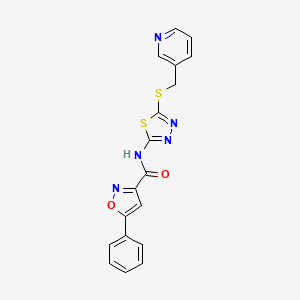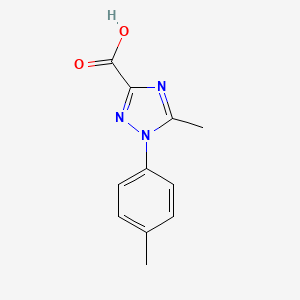
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, commonly known as CX614, is a chemical compound that has been extensively researched for its potential applications in neuroscience. It is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and memory formation in the brain. In
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Structure Analysis :
- Tessler and Goldberg (2004) characterized a compound similar to N1-cycloheptyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, revealing specific intramolecular hydrogen-bonded structures and conformational features (Tessler & Goldberg, 2004).
Role in Biochemical Processes and Potential Therapeutic Applications :
- Ha et al. (1997) explored a compound structurally related to N1-cycloheptyl-N2, focusing on its role in polyamine catabolism and programmed cell death, suggesting implications for antitumor therapies (Ha et al., 1997).
Synthesis and Chemical Reactions :
- Gan and Ma (2009) discussed the synthesis of related compounds through CuI-catalyzed coupling, indicating the compound’s utility in creating complex organic structures (Gan & Ma, 2009).
- Obydennov, Röschenthaler, and Sosnovskikh (2013) focused on the synthesis of oxalamide derivatives and their potential reactions, providing insights into the versatility of these compounds in organic synthesis (Obydennov et al., 2013).
Photoreactive Properties and Applications :
- Hasegawa et al. (1990) examined the photoreactive properties of similar compounds, highlighting their potential in photochemical applications (Hasegawa et al., 1990).
Application in Sensors and Logic Gates :
- Wang, Zheng, and Lu (2005) developed a novel fluorescent sensor based on a derivative of this compound, illustrating its potential in sensor technology and logic gate applications (Wang, Zheng, & Lu, 2005).
Antidepressant Biochemical Profile :
- Muth et al. (1986) studied a related compound’s neurochemical profile, linking it to potential antidepressant activity (Muth et al., 1986).
Application in DNA Interaction and Antitumor Activity :
- Atwell et al. (1989) explored phenyl-substituted derivatives of similar compounds, assessing their interaction with DNA and potential antitumor activities (Atwell et al., 1989).
Distribution in Organism and Pharmacokinetics :
- Shormanov and Pravdyuk (2017) studied the distribution dynamics of a structurally related compound in warm-blooded animals, highlighting its pharmacokinetic properties (Shormanov & Pravdyuk, 2017).
Neurological Imaging in Alzheimer’s Disease :
- Shoghi-Jadid et al. (2002) utilized a derivative for positron emission tomography in Alzheimer’s patients, demonstrating its application in neurological imaging (Shoghi-Jadid et al., 2002).
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-24(2)18-13-11-16(12-14-18)19(25(3)4)15-22-20(26)21(27)23-17-9-7-5-6-8-10-17/h11-14,17,19H,5-10,15H2,1-4H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFNTLLLYHVJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2769268.png)
![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)
![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)

![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)
![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)
![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)
![3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B2769288.png)
![1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2769291.png)